N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13569368
InChI: InChI=1S/C11H18N2O3S/c1-16-9-5-8-13(17(2,14)15)11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3
SMILES: COCCCN(C1=CC=CC=C1N)S(=O)(=O)C
Molecular Formula: C11H18N2O3S
Molecular Weight: 258.34 g/mol

N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide

CAS No.:

Cat. No.: VC13569368

Molecular Formula: C11H18N2O3S

Molecular Weight: 258.34 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide -

Specification

Molecular Formula C11H18N2O3S
Molecular Weight 258.34 g/mol
IUPAC Name N-(2-aminophenyl)-N-(3-methoxypropyl)methanesulfonamide
Standard InChI InChI=1S/C11H18N2O3S/c1-16-9-5-8-13(17(2,14)15)11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3
Standard InChI Key SFVXAOMBPQFBNE-UHFFFAOYSA-N
SMILES COCCCN(C1=CC=CC=C1N)S(=O)(=O)C
Canonical SMILES COCCCN(C1=CC=CC=C1N)S(=O)(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide belongs to the sulfonamide family, featuring a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The nitrogen is further substituted with a 2-aminophenyl ring and a 3-methoxypropyl group. Key molecular parameters include:

PropertyValue
CAS Number1864014-98-1
Molecular FormulaC11H18N2O3S\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight258.34 g/mol
DensityNot Available
Boiling/Melting PointsNot Available

These data highlight its moderate molecular weight and polar functional groups, suggesting potential solubility in polar solvents .

Structural Analysis

The compound’s structure combines aromatic and aliphatic moieties:

  • 2-Aminophenyl Group: Provides aromaticity and potential hydrogen-bonding sites via the amine (-NH2_2) group.

  • 3-Methoxypropyl Chain: Introduces ether and alkyl functionalities, enhancing lipophilicity.

  • Methanesulfonamide Core: Offers hydrogen-bond acceptor capacity through sulfonyl oxygen atoms.

This hybrid structure may facilitate interactions with biological targets, though specific target profiles remain uncharacterized .

Synthesis and Manufacturing Considerations

Hypothetical Synthesis Pathways

While no direct synthesis reports exist for this compound, analogous sulfonamide syntheses involve:

  • Sulfonylation of Amines: Reacting methanesulfonyl chloride with a secondary amine precursor.

  • Stepwise Alkylation: Introducing the 3-methoxypropyl and 2-aminophenyl groups sequentially.

For example, a similar compound, Gabapentin Impurity 3 (CAS 1130-32-1), is synthesized via alkaline hydrolysis followed by acidification . Adapting this method, one might hydrolyze a precursor spirocyclic intermediate under basic conditions, then isolate the target sulfonamide through pH-controlled crystallization .

Purification and Characterization

Potential purification steps include:

  • Recrystallization: Using solvent systems like isopropanol/water mixtures to isolate crystalline product .

  • Chromatography: Normal-phase silica gel chromatography for impurities removal.

Characterization would rely on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular structure .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s solubility profile is inferred from its functional groups:

  • Polar Groups: Sulfonamide and methoxy moieties enhance water solubility.

  • Aromatic Ring: Contributes to lipophilicity, balancing hydrophilicity.

Predicted log PP (octanol-water partition coefficient) values for similar sulfonamides range from 1.56 to 2.09, indicating moderate lipid bilayer permeability .

Thermal and Oxidative Stability

Sulfonamides generally exhibit stability under ambient conditions but may degrade under strong acids/bases or prolonged heat. Accelerated stability studies (e.g., 40°C/75% RH) would be necessary to assess decomposition pathways .

Comparative Analysis with Structural Analogs

N-[2-(N-Ethyl-3-methylanilino)ethyl]methanesulfonamide (CAS 37717-68-3)

This analog shares the methanesulfonamide core but substitutes the 2-aminophenyl group with a 3-methylanilinoethyl chain. Key differences include:

  • Molecular Weight: 256.37 g/mol vs. 258.34 g/mol.

  • Log PP: 1.9 (predicted) vs. 1.56–2.09.

Such variations influence bioavailability and target selectivity .

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